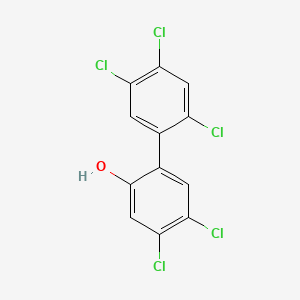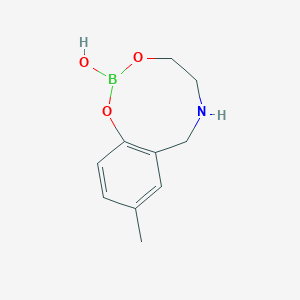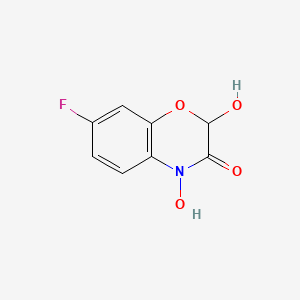
(1,1'-Biphenyl)-2-ol, 2',4,4',5,5'-pentachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- is a chlorinated biphenyl compound. It is characterized by the presence of five chlorine atoms and a hydroxyl group attached to the biphenyl structure. This compound belongs to the class of polychlorinated biphenyls, which are known for their chemical stability and persistence in the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are also implemented to handle the toxic nature of chlorine gas and the resulting chlorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The chlorine atoms can be selectively reduced to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of less chlorinated biphenyls.
Substitution: Formation of biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential use in developing drugs that target specific pathways influenced by chlorinated biphenyls.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The molecular targets include various receptors and signaling pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,4’,5,5’-Pentachloro-2’-methoxybiphenyl
- 2,4,4’,5,5’-Pentachloro-2’-hydroxybiphenyl
- 2,4,4’,5,5’-Pentachloro-2’-aminobiphenyl
Uniqueness
(1,1’-Biphenyl)-2-ol, 2’,4,4’,5,5’-pentachloro- is unique due to the presence of a hydroxyl group, which significantly influences its chemical reactivity and biological interactions. The specific arrangement of chlorine atoms also contributes to its distinct properties compared to other polychlorinated biphenyls.
Propriétés
Numéro CAS |
138588-63-3 |
|---|---|
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4,5-dichloro-2-(2,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-10(16)8(14)1-5(7)6-2-9(15)11(17)4-12(6)18/h1-4,18H |
Clé InChI |
BNLOVGAGARVFKO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)




![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)


![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)

![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
